Unii-Y6U3uye3FP

Description

The exploration of Unii-Y6U3uye3FP, chemically known as Vorapaxar, in chemical biology is centered on its function as a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1). nih.govmedchemexpress.com This receptor is a key component of the cellular signaling machinery, particularly on platelets, and is activated by the serine protease thrombin. nih.govpatsnap.com The unique mode of action of Vorapaxar allows researchers to dissect the specific roles of PAR-1 in various physiological and pathological processes.

Vorapaxar represents a class of first-in-class orally available PAR-1 antagonists. nih.gov Its discovery, stemming from the natural product himbacine, and subsequent development by Schering-Plough and later Merck & Co., marked a significant advancement in the design of targeted therapeutics. wikipedia.org Unlike traditional antiplatelet agents that target pathways like those involving adenosine (B11128) diphosphate (B83284) (ADP) or thromboxane, Vorapaxar offers a distinct mechanism by specifically inhibiting thrombin-induced platelet aggregation. drugbank.comwikipedia.org This specificity makes it a valuable tool for studying the thrombin-PAR-1 signaling axis.

The development of Vorapaxar was part of a broader effort in medicinal chemistry to create highly selective modulators of G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of cellular responses. nih.gov The successful identification of Vorapaxar spurred further research into structurally differentiated PAR-1 antagonists, aiming to refine pharmacological properties and explore new therapeutic possibilities. acs.org

The investigation of Vorapaxar extends beyond its effects on platelet aggregation and has shed light on a variety of fundamental biological processes. PAR-1 is expressed not only on platelets but also on other cell types, including endothelial cells, smooth muscle cells, and neurons, suggesting a broader role for this receptor in biology. droracle.ai

Research findings indicate that Vorapaxar's inhibition of PAR-1 can influence:

Vascular Inflammation and Atherosclerosis: Studies have shown that PAR-1 signaling contributes to vascular inflammation, a critical step in the development of atherosclerosis. mdpi.comnih.gov Vorapaxar has been observed to reduce atherosclerotic lesion size in animal models, an effect associated with decreased expression of vascular adhesion molecules. nih.gov It may also modulate the inflammatory response within plaques by affecting macrophage polarization. mdpi.com

Cellular Signaling Cascades: Vorapaxar serves as a chemical probe to explore the downstream signaling pathways activated by PAR-1. Research has demonstrated that PAR-1 inhibition by Vorapaxar can modulate pathways such as the phosphoinositide 3-kinase (PI3K), nuclear factor-κB (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. frontiersin.org

Ischemia/Reperfusion Injury: PAR-1 is implicated in the inflammatory response associated with ischemia/reperfusion injury. Studies in animal models of lung ischemia/reperfusion have shown that Vorapaxar can attenuate tissue injury, reduce inflammation, and decrease cell apoptosis. frontiersin.org

These findings underscore the importance of Vorapaxar as a research tool for unraveling the multifaceted roles of PAR-1 in health and disease.

The primary theoretical framework guiding research on Vorapaxar is the receptor theory , specifically focusing on the competitive antagonism of a G-protein coupled receptor. Vorapaxar acts as a competitive antagonist at the PAR-1 receptor, meaning it binds to the receptor at the same site as the endogenous agonist (the tethered ligand exposed after thrombin cleavage) but does not activate it, thereby blocking the downstream signaling cascade. medchemexpress.comjohnshopkins.edu

Another key concept is that of biased agonism or functional selectivity at GPCRs. This framework posits that a receptor can adopt multiple active conformations, each leading to a specific downstream signaling pathway. While Vorapaxar itself is an antagonist, the study of PAR-1 signaling, for which Vorapaxar is a tool, is deeply influenced by this concept. Different proteases can cleave PAR-1 at different sites, potentially revealing different tethered ligands and leading to biased signaling. nih.gov Understanding this phenomenon is crucial for interpreting the effects of PAR-1 modulation.

The research on Vorapaxar is also guided by the "tethered ligand" hypothesis of PAR activation. This model, central to the understanding of PARs, describes a unique mechanism of activation where proteolytic cleavage of the receptor's N-terminus unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor intramolecularly. nih.gov Vorapaxar's mechanism of action is to prevent this tethered ligand from binding and activating the receptor. patsnap.com

Interactive Data Table: Pharmacological Properties of Vorapaxar

| Parameter | Value | Description |

|---|---|---|

| Mechanism of Action | Protease-Activated Receptor-1 (PAR-1) Antagonist | A substance that binds to and inhibits the activity of the PAR-1 receptor. drugbank.com |

| Binding Affinity (Ki) | 8.1 nM | A measure of the affinity of the drug for its receptor; a lower value indicates a higher affinity. medchemexpress.com |

| IC50 (Thrombin-induced platelet aggregation) | 47 nM | The concentration of the drug that inhibits 50% of the thrombin-induced platelet aggregation. apexbt.com |

| IC50 (TRAP-induced platelet aggregation) | 25 nM | The concentration of the drug that inhibits 50% of the platelet aggregation induced by Thrombin Receptor Activator Peptide. apexbt.com |

| Half-life | Effective: 3-4 days; Apparent terminal: 8 days | The time it takes for the concentration of the drug in the body to be reduced by half. droracle.ai |

| Metabolism | Primarily by CYP3A4 and CYP2J2 | The metabolic breakdown of the drug by enzymes in the liver. drugbank.com |

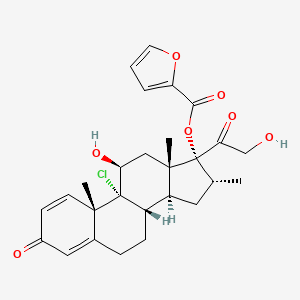

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClO7/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,28)21(31)13-25(19,3)27(15,22(32)14-29)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,29,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMHCASPTUZHRG-ZULDAHANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C5=CC=CO5)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C5=CC=CO5)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148596-90-1 | |

| Record name | 21-Hydroxy deschloromometasone furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148596901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-HYDROXY DESCHLOROMOMETASONE FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6U3UYE3FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Derivatization Approaches for Unii Y6u3uye3fp

Historical Development of Unii-Y6U3uye3FP Synthesis Methodologies

The synthesis of remdesivir (B604916) has undergone several generations of improvements, driven by the need for scalability, efficiency, and stereochemical control. mdpi.com Retrosynthetically, the molecule can be broken down into three key fragments: a pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine core, a modified d-ribose (B76849) moiety, and a phosphoramidate (B1195095) portion. nih.gov

The first-generation synthesis , disclosed in 2012, was marked by challenges, including the use of cryogenic temperatures and reagents that led to inconsistent yields, making it unsuitable for large-scale production. nih.govorganic-chemistry.org A critical step, the C-glycosylation to couple the ribose and nucleobase fragments, initially gave a low yield of 25%. nih.gov This process involved a metal-halogen exchange and reaction with a protected D-ribono-1,4-lactone derivative. nih.gov The final coupling of the nucleoside with the phosphoramidoyl chloridate resulted in a roughly 1:1 mixture of diastereomers at the phosphorus center, which then required separation by chiral High-Performance Liquid Chromatography (HPLC). organic-chemistry.orgquora.com

Subsequent generations of the synthesis introduced significant improvements. The second-generation synthesis focused on milder and more scalable conditions. organic-chemistry.org Key changes included:

The use of a Turbo Grignard reagent (i-PrMgCl·LiCl) for the C-glycosylation reaction, which provided more consistent yields at less extreme temperatures. organic-chemistry.org

An improved 1'-cyanation step that favored the desired β-anomer, reducing the need for chromatographic separation. organic-chemistry.org

A third-generation approach further refined the synthesis of the phosphoramidate fragment through a dynamic kinetic resolution. nih.govacs.org This strategy involved isomerizing the undesired phosphorus stereocenter in the presence of a base and selectively crystallizing the desired (SP,S)-isomer, thereby driving the equilibrium towards the target compound. nih.gov These evolutionary steps have been crucial in enabling the large-scale production of remdesivir. fool.com

| Generation | Key Features | Challenges/Drawbacks | Overall Yield (Coupling/Separation) |

|---|---|---|---|

| First | n-BuLi for C-glycosylation; Phosphoramidoyl chloridate coupling. nih.govorganic-chemistry.org | Cryogenic temperatures; Inconsistent yields; 1:1 diastereomeric mixture requiring chiral HPLC. organic-chemistry.orgquora.com | ~12.5% nih.gov |

| Second | Grignard reagent for C-glycosylation; Crystallization-induced resolution of phosphoramidate. nih.govorganic-chemistry.org | Improved scalability and stereoselectivity. organic-chemistry.org | ~21.5% (t-BuMgCl mediated) to 48% (diastereoselective). nih.gov |

| Third | Dynamic kinetic resolution of phosphoramidate. nih.govacs.org | Potentially higher yielding and more efficient for large-scale production. nih.gov | Not explicitly reported, but designed for scalability. nih.gov |

Advanced Chemical Synthesis of this compound Analogues

The synthesis of remdesivir analogues is crucial for structure-activity relationship (SAR) studies and the development of next-generation antiviral agents. organic-chemistry.orgnih.gov Advanced methodologies focus on efficient and stereocontrolled access to these derivatives.

Exploration of Chemoenzymatic Synthesis Routes

Chemoenzymatic strategies offer a powerful approach to overcome challenges in stereoselectivity, particularly for the synthesis of specific diastereomers that are difficult to obtain through traditional chemical methods. While the developed form of remdesivir is the (SP)-isomer, the (RP)-isomer also exhibits antiviral activity. nih.govacs.org The cellular activation of remdesivir is mediated by enzymes like carboxylate esterase 1 (CES1) and cathepsin A (CatA), which show different stereoselectivity. acs.orgnih.gov CatA prefers the (SP)-isomer, while CES1 has a strong preference for the (RP)-isomer. acs.orgnih.gov

To access the pure (RP)-diastereomer of remdesivir, a novel chemoenzymatic strategy was developed. nih.govnih.gov This method utilizes a stereoselective variant of the phosphotriesterase enzyme from Pseudomonas diminuta (In1W-PTE). nih.govresearchgate.net The enzyme selectively hydrolyzes the (SP)-isomer of a racemic phosphoramidate precursor, leaving the desired (RP)-isomer intact and enabling its facile isolation with high enantiomeric excess (>95%). acs.org This (RP)-precursor can then be coupled to the nucleoside core to synthesize (RP)-remdesivir. nih.govresearchgate.net

Asymmetric Synthesis and Stereochemical Control of this compound Derivatives

The primary challenge in the synthesis of remdesivir is the stereoselective creation of the P-chiral center in the phosphoramidate moiety. mdpi.com Early methods relied on the separation of a 1:1 diastereomeric mixture. researchgate.netepa.gov More advanced asymmetric synthesis approaches aim to directly form the desired (SP)-isomer with high selectivity.

A significant breakthrough has been the development of organocatalyzed asymmetric synthesis. researchgate.netnih.gov Researchers have successfully employed chiral bicyclic imidazole (B134444) catalysts to perform a dynamic kinetic asymmetric transformation (DyKAT). researchgate.netnih.gov In this process, a racemic P-racemic phosphoryl chloride is coupled with the protected nucleoside (GS-441524). nih.gov The chiral catalyst promotes two crucial events: it facilitates the rapid racemization of the phosphoryl chloride starting material and simultaneously catalyzes the stereoselective reaction of the (S)-enantiomer with the nucleoside. researchgate.netnih.gov This method achieves high conversion and excellent stereoselectivity, with reported diastereomeric ratios as high as 22:1 (SP:RP). nih.gov A 10-gram scale reaction has demonstrated the potential for industrial application. nih.govacs.org

| Method | Description | Key Reagent/Catalyst | Achieved Selectivity (SP:RP) |

|---|---|---|---|

| Diastereomeric Resolution | Separation of a 1:1 mixture via chiral HPLC or fractional crystallization. organic-chemistry.orgepa.gov | p-nitrophenol precursor for crystallization. organic-chemistry.org | Yields pure isomer after separation (e.g., 39% yield of desired crystal). nih.gov |

| Dynamic Kinetic Asymmetric Transformation (DyKAT) | Catalytic coupling of a racemic phosphoryl chloride with the nucleoside. researchgate.netnih.gov | Chiral bicyclic imidazole organocatalyst. nih.gov | Up to 22:1. nih.gov |

| Chemoenzymatic Resolution | Enzymatic hydrolysis of the undesired (SP)-isomer to isolate the (RP)-isomer. nih.govresearchgate.net | Phosphotriesterase from P. diminuta (In1W-PTE). nih.gov | Yields pure (RP)-isomer (ee > 95%). acs.org |

Strategies for Functionalization and Derivatization of this compound for Research Probes

To better understand remdesivir's mechanism of action, cellular uptake, and interactions with viral proteins, researchers develop derivatized versions of the molecule that can be used as chemical probes.

Introduction of Bioorthogonal Handles for Conjugation

Bioorthogonal chemistry allows for the specific labeling of molecules in complex biological environments. Introducing small, inert functional groups ("handles") like azides or alkynes onto the remdesivir scaffold would enable its conjugation to reporter tags (e.g., fluorophores, biotin) via click chemistry reactions. While specific literature detailing the synthesis of azide- or alkyne-modified remdesivir is not extensively available in the provided search results, the synthesis of other nucleoside analogue probes provides a template for this approach. Such modifications would likely target positions on the molecule that are not critical for its antiviral activity, such as the ribose hydroxyl groups or non-essential positions on the nucleobase, to create "clickable" remdesivir probes for use in biochemical and cell-based assays.

Design and Preparation of Immobilized this compound Constructs

Immobilizing remdesivir or its parent nucleoside, GS-441524, onto a solid support (like agarose (B213101) or magnetic beads) is a valuable strategy for affinity-based research. nih.govrsc.org These constructs can be used in affinity chromatography or pull-down experiments to identify and isolate cellular proteins that interact with the drug, such as the viral RNA-dependent RNA polymerase (RdRp) or cellular kinases involved in its activation. mdpi.com The synthesis of such constructs would involve derivatizing remdesivir with a linker arm that terminates in a reactive group suitable for covalent attachment to the solid support. For instance, a phosphoramidite (B1245037) of GS-441524 has been synthesized to allow its incorporation into RNA strands, which can then be used to study viral polymerase interactions. rsc.org This demonstrates the feasibility of modifying the nucleoside for conjugation purposes, a principle that extends to immobilization on solid supports for affinity-based proteomics.

Table of Mentioned Compounds

| UNII / Identifier | Common Name / Chemical Name |

| Y6U3uye3FP | Remdesivir |

| GS-5734 | Remdesivir |

| GS-441524 | (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile |

| D-ribose | D-ribose |

| Pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine-4-amine | Pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine-4-amine |

| D-ribono-1,4-lactone | D-ribono-1,4-lactone |

| Phenyl phosphorodichloridate | Phenyl phosphorodichloridate |

| L-alanine ethyl ester hydrochloride | L-alanine ethyl ester hydrochloride |

| Acetyl chloride | Acetyl chloride |

Elucidation of Molecular Interactions and Mechanistic Actions of Unii Y6u3uye3fp

Investigation of Unii-Y6U3uye3FP Binding Dynamics with Biomolecular Targets

The therapeutic effect of Venetoclax stems from its precise interactions with specific biological molecules. This section explores the dynamics of these interactions, including its binding to target receptors, its influence on enzymatic activities, and its role in modulating complex molecular assemblies.

Ligand-Receptor Interaction Studies of this compound (e.g., affinity and kinetics)

Venetoclax functions as a BCL-2 Homology 3 (BH3) mimetic. guidetopharmacology.org It selectively binds with high affinity to the BH3-binding groove of the anti-apoptotic BCL-2 protein. researchgate.netnih.gov This action displaces pro-apoptotic proteins, such as BIM, that are normally sequestered by BCL-2. researchgate.netnih.gov The release of these pro-apoptotic proteins initiates a cascade of events leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis. researchgate.netnih.gov

The development of Venetoclax was a significant step in targeting protein-protein interactions. nih.gov It was engineered to have sub-nanomolar affinity for BCL-2 while demonstrating significantly lower affinity for other anti-apoptotic proteins like BCL-XL and MCL-1. nih.govnih.gov This selectivity is crucial as it avoids the on-target platelet toxicity associated with BCL-XL inhibition seen with earlier, less selective inhibitors like navitoclax. guidetopharmacology.org Studies have demonstrated that the level of BCL-2 protein-protein interactions, particularly the BCL2-BIM and BCL2-BAX complexes, has a strong positive correlation with sensitivity to Venetoclax. ashpublications.orgresearchgate.net

| Protein | Binding Affinity (Ki, nM) | Selectivity vs. BCL-2 |

|---|---|---|

| BCL-2 | <0.01 | - |

| BCL-XL | 48 | >4800-fold |

| BCL-w | 8.1 | >810-fold |

| MCL-1 | >440 | >44000-fold |

This table presents data on the binding affinity of Venetoclax to various BCL-2 family proteins, highlighting its high selectivity for BCL-2.

Enzymatic Interaction Profiles and Modulation by this compound

Venetoclax undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme CYP3A4. nih.govyoutube.com Consequently, its plasma concentration can be significantly affected by co-administration with strong inhibitors or inducers of CYP3A. youtube.comvenclextahcp.com In addition to being a substrate, Venetoclax can also modulate the activity and expression of various drug-metabolizing enzymes and transporters.

In vitro studies have shown that Venetoclax can moderately inhibit several enzymes and transporters. nih.gov It also demonstrates the ability to induce the mRNA expression of certain enzymes, while suppressing others. nih.gov This complex interaction profile indicates that Venetoclax has the potential to act as a perpetrator in pharmacokinetic drug-drug interactions. nih.gov

| Target | Effect of Venetoclax | Notes |

|---|---|---|

| CYP3A4 | Substrate, Moderate Inhibitor | Primary metabolizing enzyme. nih.gov |

| CYP2C19 | Moderate Inhibitor | nih.gov |

| P-glycoprotein (P-gp) | Substrate, Moderate Inhibitor | nih.gov |

| BCRP | Moderate Inhibitor | nih.gov |

| OATP1B1 | Moderate Inhibitor | nih.gov |

| OATP1B3 | Moderate Inhibitor | nih.gov |

| CYP1A1, CYP1A2 | Inducer (mRNA expression) | nih.gov |

| UGT1A3, UGT1A9 | Inducer (mRNA expression) | nih.gov |

| ABCB1 (P-gp) | Suppressor (mRNA expression) | nih.gov |

This interactive table summarizes the known interactions of Venetoclax with various drug-metabolizing enzymes and transporters.

Analysis of this compound Interactions with Protein-Protein and Protein-Nucleic Acid Complexes

The primary mechanism of Venetoclax is the disruption of protein-protein interactions (PPIs) central to apoptosis regulation. researchgate.netashpublications.org By binding to BCL-2, it displaces pro-apoptotic BH3-only proteins (like BIM) and effector proteins (like BAX and BAK) that are sequestered by BCL-2 in cancer cells. researchgate.netnih.govnih.gov The liberation of these proteins allows them to activate the mitochondrial apoptosis pathway. nih.gov Therefore, the sensitivity of cancer cells to Venetoclax is highly dependent on these specific PPIs. nih.gov For instance, in BCL-2-dependent cells, BIM is predominantly bound to BCL-2, and the addition of Venetoclax effectively disrupts this complex. nih.gov

While Venetoclax does not appear to interact directly with nucleic acids, recent studies suggest it may have indirect effects related to DNA integrity. Research has shown that Venetoclax can enhance DNA damage induced by other agents, such as XPO1 inhibitors. nih.govresearchgate.net This synergistic effect is thought to occur through the inhibition of DNA damage repair mechanisms, representing a novel aspect of its anti-leukemic activity. nih.gov

| Interacting Proteins | Effect of Venetoclax | Functional Consequence |

|---|---|---|

| BCL-2 and BIM | Disrupts Interaction | Release of pro-apoptotic BIM. nih.govnih.gov |

| BCL-2 and BAX | Disrupts Interaction | Release and activation of pro-apoptotic BAX. ashpublications.orgnih.gov |

| BCL-2 and BAK | Disrupts Interaction | Release and activation of pro-apoptotic BAK. researchgate.netnih.gov |

| BCL-2 and PP2A B56α | Increases Interaction | Modulates signal transduction related to BCL-2 dephosphorylation. nih.gov |

This table outlines the key protein-protein interactions that are directly affected by Venetoclax binding to BCL-2.

Mechanistic Characterization of this compound at the Sub-Cellular Level

Beyond initial binding events, the action of Venetoclax involves inducing structural changes in its targets and engaging in more complex regulatory mechanisms.

Exploration of this compound-Induced Conformational Changes in Target Macromolecules

Venetoclax contains several rotatable bonds, allowing it to adopt various conformations. mdpi.com X-ray crystallography has revealed that the conformation of Venetoclax when bound to the BCL-2 protein differs from its conformation in a crystalline state. mdpi.comresearchgate.net For instance, in the crystalline hydrate (B1144303) form, the chlorobenzene (B131634) ring is oriented in the opposite direction compared to its orientation in all known protein-Venetoclax complexes. mdpi.com

The binding of Venetoclax to the hydrophobic BH3-binding groove of BCL-2 stabilizes a specific conformation of the protein, which is incompatible with the binding of pro-apoptotic proteins. This induced-fit or conformational selection is fundamental to its function as a competitive inhibitor. Furthermore, Venetoclax has been observed to induce dephosphorylation of BCL-2, which may be linked to conformational changes that modulate the binding of other proteins, like the phosphatase PP2A B56α. nih.gov

Deciphering Allosteric Modulation Mechanisms Involving this compound

In addition to its primary mechanism as a direct, competitive inhibitor of BCL-2, Venetoclax has been shown to exhibit allosteric modulatory activity on other, unrelated proteins. Specifically, studies have identified Venetoclax as a negative allosteric modulator of sigma-1 (σ1) receptors. nih.gov

This interaction was characterized by several key observations:

Venetoclax reduced the specific binding of a σ1 receptor agonist, 3H-pentazocine, in a concentration-dependent manner. nih.gov

It significantly slowed the dissociation kinetics of the radioligand. nih.gov

It decreased the affinity of the radioligand for the receptor with minimal changes to the maximal receptor density. nih.gov

These findings are consistent with a negative allosteric mechanism, where Venetoclax binds to a site on the σ1 receptor that is distinct from the agonist binding site. This binding reduces the affinity of the primary site for its ligand. Using a ternary complex model, the dissociation constant (Kx) for Venetoclax binding to the σ1 receptor was determined to be in the range of 1 to 2.5 μM, with negative cooperativity factors (α) ranging from 0.15 to 0.42. nih.gov This allosteric modulation represents a distinct facet of Venetoclax's pharmacological profile.

Thermodynamic and Kinetic Parameter Determination of Reldesemtiv Interactions

The functional effects of the fast skeletal muscle troponin activator, Reldesemtiv (also identified by the Unique Ingredient Identifier this compound), are underpinned by its specific molecular interactions with its target, the fast skeletal muscle troponin complex. The determination of thermodynamic and kinetic parameters is crucial for a comprehensive understanding of these interactions.

Thermodynamic Insights from Computational Studies

Computational analyses, specifically molecular dynamics simulations and binding free energy calculations, have provided significant insights into the thermodynamics of the interaction between Reldesemtiv and the fast skeletal troponin complex. These studies reveal a spontaneous and energetically favorable binding process.

A key investigation utilized the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to estimate the binding free energy of Reldesemtiv to the troponin complex. The total free binding energy (ΔGbind) for the formation of the Reldesemtiv-fast skeletal troponin complex was calculated to be -41.30 ± 3.68 kcal/mol. This highly negative value indicates a strong binding affinity and a spontaneous interaction.

The primary forces driving this interaction have also been dissected. The analysis showed that van der Waals forces and electrostatic interactions are the major contributors to the favorable binding energy. The van der Waals energy was reported as -48.95 ± 3.69 kcal/mol, while the electrostatic energy was -25.15 ± 7.90 kcal/mol. These findings highlight the importance of shape complementarity and electrostatic attractions in the binding of Reldesemtiv to its target. Interestingly, the gas phase energy component was found to favor the binding, whereas the solvent term opposed it.

| Parameter | Value (kcal/mol) |

|---|---|

| Total Free Binding Energy (ΔGbind) | -41.30 ± 3.68 |

| Van der Waals Energy | -48.95 ± 3.69 |

| Electrostatic Energy | -25.15 ± 7.90 |

Kinetic Actions of Reldesemtiv

The mechanism of action of Reldesemtiv involves the modulation of the kinetics of calcium binding to the troponin C subunit of the fast skeletal muscle troponin complex. While specific quantitative kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) for the direct binding of Reldesemtiv to troponin are not extensively reported in publicly available literature, the kinetic consequences of its binding are well-documented.

Reldesemtiv, much like its predecessor Tirasemtiv, acts by slowing the rate of calcium release from the troponin complex. This kinetic effect leads to the sensitization of the muscle to calcium. By prolonging the presence of calcium bound to troponin C, Reldesemtiv enhances the contractile response of the muscle fiber to nerve stimulation. The computational studies support this by suggesting that the binding of Reldesemtiv induces a more compact conformation of troponin C, which could favor the slower release of calcium ions. The spontaneous nature of the binding, as indicated by the thermodynamic data, suggests that the kinetic reactions involved are likely to be rapid, leading to an efficient formation of the drug-target complex.

Computational and Theoretical Modeling of Unii Y6u3uye3fp Systems

Quantum Chemical Calculations and Electronic Structure Analysis of Cannabidiol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of Cannabidiol (CBD). dergipark.org.trnih.gov Studies have utilized the B3LYP functional with basis sets like 6-311++G(d,p) to optimize the molecular geometry of CBD and analyze its electronic characteristics. dergipark.org.trnih.gov These calculations reveal that the CBD molecule has a convoluted, non-planar shape, which is a key differentiator from the highly planar structure of Tetrahydrocannabinol (THC), contributing to their different pharmacological profiles. dergipark.org.tr

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of the molecule. dergipark.org.trresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor, and the energy gap between them (ΔE) is a critical parameter for molecular stability. researchgate.net For CBD, these calculations help in understanding charge transfer mechanisms within the molecule. dergipark.org.trnih.gov

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. researchgate.net In CBD, the negative potential regions, which are susceptible to electrophilic attack, are concentrated on the carbon and oxygen atoms of the phenolic ring. researchgate.net Conversely, positive potential is found around the hydrogen and methyl groups. researchgate.net Such analyses are crucial for understanding intermolecular interactions. researchgate.net Theoretical studies have also investigated antioxidant mechanisms by calculating properties like ionization potential (IP) and hydroxyl bond dissociation energy (BDEOH), suggesting that CBD's antioxidant properties are linked to the stability of the cation free-radicals it forms. nih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.903 |

| ELUMO | -0.291 |

| Energy Gap (ΔE) | 5.612 |

Molecular Dynamics Simulations of Cannabidiol in Complex Biological Environments

Molecular dynamics (MD) simulations serve as a powerful computational tool to study the behavior of CBD in complex biological systems, providing data that can be difficult to obtain through experimental methods alone. scielo.org.mxscielo.org.mx These simulations model the interactions between CBD and its molecular targets, such as G-protein-coupled receptors (GPCRs) and lipid membranes, over time. nih.govnih.gov By building complex systems that include the CBD molecule, a target protein, lipid bilayers, water molecules, and ions, researchers can observe dynamic processes like binding events and conformational changes. nih.gov For instance, simulations lasting hundreds of nanoseconds have been used to confirm the stability of CBD-protein complexes and to analyze the structural adjustments that occur upon binding. nih.govmdpi.com

MD simulations have been specifically applied to investigate the interactions between CBD and lipid membranes, which is crucial given that cannabinoids are lipophilic and often exert their effects by inserting into the lipid bilayer. scielo.org.mxresearchgate.net Studies have modeled CBD with dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (B1197311) (DPPG) monolayer membranes to understand how it alters the physical properties of these barriers. scielo.org.mxscielo.org.mxsmf.mx These simulations show that the presence of CBD can decrease the surface tension of the lipid monolayer, which may lead to structural instabilities. scielo.org.mx

Using methods like umbrella sampling, researchers have calculated the free energy required for CBD to cross the membrane. scielo.org.mxsmf.mx One study reported a free energy value of approximately 57 kJ·mol⁻¹ for CBD to cross a DPPC/DPPG monolayer, indicating a significant energy barrier. scielo.org.mxsmf.mx Other simulations with palmitoyl-oleoyl-phosphatidylcholine (POPC) membranes have shown that CBD does not significantly affect properties like the area per lipid or lipid diffusion. researchgate.net These computational models are essential for hypothesizing how CBD's interaction with membranes could modulate the function of membrane-embedded proteins, such as ion channels. researchgate.net

Computational methods are used to explore the conformational changes that both CBD and its protein targets undergo during their interaction. nih.govlongdom.org Microsecond-long unbiased MD simulations have been employed to study the binding of CBD to endocannabinoid-activated GPCRs, such as G-protein-coupled receptor 55 (GPR55) and the cannabinoid type 1 receptor (CB1). nih.govnih.gov

These simulations reveal that CBD's functional effect (whether it acts as an agonist or antagonist) is linked to the specific conformational states it stabilizes in the receptor. nih.govnih.gov For example, when bound to GPR55, CBD was found to elicit conformational changes associated with antagonist-bound GPCRs. nih.gov In contrast, for the CB1 receptor, simulations suggest that CBD binding stabilizes active-like conformations, which is characteristic of an agonist. nih.govnih.gov These computational approaches can correctly differentiate between the structural changes induced by various ligands, providing a detailed view of the molecular interactions that determine the compound's pharmacological activity. nih.govnih.gov

Ligand-Based and Structure-Based Computational Design Principles for Cannabidiol Analogues

The design of novel CBD analogues leverages both ligand-based and structure-based computational approaches to improve properties like potency, efficacy, and selectivity. nih.govnih.gov Ligand-based drug design relies on the knowledge of known active compounds to create pharmacophore models and establish quantitative structure-activity relationships (QSAR). fiveable.me These models identify the key chemical features required for biological activity and guide the design of new molecules. fiveable.me

Structure-based design, conversely, uses the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site. temple.edu This often involves molecular docking simulations to predict the binding orientation and affinity of new analogues. nih.gov By combining these approaches, researchers can create more effective therapeutics. nih.gov

Synthetic derivatization of CBD has been a focus of drug discovery, with modifications often targeting the olivetolic ring to improve pharmacokinetic or pharmacodynamic properties. nih.gov For example, new derivatives have been created by incorporating semicarbazone, thiosemicarbazone, and aminoguanylhydrazone motifs. nih.gov Subsequent testing of these analogues revealed significantly enhanced antioxidant activity compared to the parent CBD molecule, demonstrating the success of these design principles. nih.gov

| Compound | IC50 (μM) |

|---|---|

| Trolox (Control) | 54.61 |

| Cannabidiol (CBD) | 506.10 |

| Semicarbazone-CBD-aldehyde (6) | 92.68 |

| Thiosemicarbazone-CBD-aldehyde (7) | 53.51 |

| Aminoguanylhydrazone-CBD-aldehyde (8) | 68.48 |

Computational Prediction of Cannabidiol Interaction Networks and Pathways

Systems pharmacology and other in silico methods are used to predict the complex network of interactions between CBD and various biological pathways. nih.govmdpi.com These computational approaches analyze vast datasets to map CBD to potential protein targets and then connect those targets to signaling pathways and associated diseases. nih.govresearchgate.net This allows for a systematic understanding of CBD's polypharmacology—its ability to interact with multiple targets. nih.gov

One such analysis identified 30 potential targets for CBD with high affinity. mdpi.com By mapping these targets to disease databases, researchers can predict therapeutic applications. For instance, in the context of osteoarthritis and neuropathic pain, 10 of CBD's targets were found to be associated with both conditions. mdpi.com Further protein-protein interaction analysis revealed that these targets are strongly involved in processes like thermoception and pain. mdpi.com

Other studies have used docking analyses to predict that CBD could interact with and potentially inhibit key proteins in signaling cascades like the EGFR and MAPK pathways, which are often dysregulated in cancers. mdpi.com The prediction suggests CBD may bind to the ATP binding sites of proteins such as EGFR, KRAS, BRAF, and MEK1, thereby preventing their activation. mdpi.com These network analyses generate hypotheses that can guide further experimental validation of CBD's mechanisms of action. nih.govmdpi.com

Application of Machine Learning and Artificial Intelligence in Cannabidiol Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied across the entire cannabis industry, from cultivation to therapeutic development. researchgate.netrepec.org These computational tools can analyze complex datasets to make predictions and optimize processes that are challenging for traditional methods. mdpi.com

ML algorithms are also used to optimize the in vitro production of cannabis, including the induction of polyploidy, which can lead to plants with more desirable agricultural traits. mdpi.com Supervised ML models can be trained on datasets of experimental conditions to predict the optimal concentration and exposure duration of chemical agents needed to achieve a desired outcome, such as maximizing tetraploid induction. mdpi.com These advanced computational approaches are accelerating research and development in the field of cannabinoid science. researchgate.netmdpi.com

The chemical compound identified by UNII-Y6U3UYE3FP is 21-Hydroxy Deschloromometasone Furoate , also known as Mometasone Furoate Impurity H . This compound is recognized as an impurity related to the pharmaceutical active ingredient Mometasone Furoate.

Despite comprehensive searches, specific scientific literature detailing the distinct biological pathways, mechanisms of cellular homeostasis modulation, influence on molecular regulatory networks, or global actions of 21-Hydroxy Deschloromometasone Furoate through systems biology approaches was not found. The available research primarily focuses on the parent compound, Mometasone Furoate, and its mechanism of action as a glucocorticoid receptor agonist, rather than the specific biological roles of its impurities.

Role of this compound in Biological Pathways and Systems

Role of Unii Y6u3uye3fp in Biological Pathways and Systems

Advanced Analytical Methodologies for the Comprehensive Study of Unii Y6u3uye3fp

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis of 21-Hydroxy Deschloromometasone Furoate

Spectroscopic methods are foundational for determining the molecular structure and purity of chemical compounds. For 21-Hydroxy Deschloromometasone Furoate, these techniques are vital for its characterization as a reference standard and for its detection as an impurity.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): MS is indispensable for determining the molecular weight of 21-Hydroxy Deschloromometasone Furoate and providing fragmentation patterns that aid in structural identification. LC-MS, often coupled with high-resolution mass spectrometry (HRMS), allows for the separation and precise mass measurement of impurities within complex mixtures, such as pharmaceutical formulations. HRMS provides accurate mass data, enabling the determination of elemental compositions with high confidence, which is crucial for confirming the identity of the impurity americanpharmaceuticalreview.comnih.govjocpr.comingentaconnect.comresearchgate.netresearchgate.netgoogle.com. Fragmentation patterns obtained from tandem MS (MS/MS) experiments further assist in localizing structural modifications compared to the parent compound, Mometasone Furoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including proton (¹H NMR) and carbon (¹³C NMR) techniques, offers detailed insights into the molecular structure of 21-Hydroxy Deschloromometasone Furoate. It reveals the connectivity of atoms, the presence of functional groups, and stereochemical information. For pharmaceutical impurities, NMR is often the definitive technique for structural elucidation, confirming the identity and purity of reference standards. Studies on Mometasone Furoate impurities frequently utilize NMR for structural confirmation americanpharmaceuticalreview.comingentaconnect.comresearchgate.netdaicelpharmastandards.com.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral nature of molecules and can provide information about stereochemistry and conformational changes. While specific CD studies on 21-Hydroxy Deschloromometasone Furoate are not widely reported, this technique could be applied to confirm the stereochemical integrity of the steroid backbone or to study interactions with chiral biomolecules if such research were undertaken.

Illustrative Spectroscopic Data for Steroid Impurities

| Technique | Parameter/Observation | Typical Finding for Steroid Impurities | Relevance to 21-Hydroxy Deschloromometasone Furoate |

| MS | Molecular Ion (M+H)⁺ | Specific m/z value corresponding to molecular weight | Confirmation of molecular mass (e.g., C₂₇H₃₁ClO₇) |

| Fragmentation Pattern | Characteristic fragment ions | Structural fingerprint for identification | |

| HRMS | Accurate mass measurement (< 5 ppm) | Precise elemental composition determination | |

| ¹H NMR | Chemical Shifts (δ) | Signals for methyl, methylene, methine protons, aromatic protons | Detailed structural information, confirmation of functional groups |

| Coupling Constants (J) | Information on proton-proton interactions | Stereochemical assignments, confirmation of ring structures | |

| ¹³C NMR | Chemical Shifts (δ) | Signals for carbonyl, olefinic, aliphatic carbons | Carbon skeleton confirmation, functional group identification |

Biophysical Methods for Quantifying 21-Hydroxy Deschloromometasone Furoate Binding and Dynamics

Biophysical techniques are employed to study the interactions of molecules with biological targets, providing quantitative data on binding affinity, kinetics, and thermodynamics. While direct studies on 21-Hydroxy Deschloromometasone Furoate's binding are limited, these methods are crucial for understanding the behavior of steroid compounds.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study biomolecular interactions in real-time. It can quantify binding affinities (K<0xE1><0xB5><0x83>), association rates (k<0xE2><0x82><0x90>), and dissociation rates (k<0xE2><0x82><0x91>). If 21-Hydroxy Deschloromometasone Furoate were to interact with specific receptors or enzymes, SPR could provide valuable kinetic and affinity data. Studies on other corticosteroids have utilized SPR to assess receptor binding ingentaconnect.com.

Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K<0xE1><0xB5><0x83>), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). This allows for a comprehensive understanding of the molecular forces driving the binding process.

Illustrative Biophysical Data Parameters

| Technique | Measured Parameter | Unit | Description | Relevance to 21-Hydroxy Deschloromometasone Furoate |

| SPR | K<0xE1><0xB5><0x83> (Dissociation Constant) | M (e.g., nM, µM) | Measure of binding affinity; lower K<0xE1><0xB5><0x83> indicates stronger binding | Quantifying potential interaction with biological targets |

| k<0xE2><0x82><0x90> (Association Rate) | s⁻¹ | Rate at which the complex forms | Binding kinetics | |

| k<0xE2><0x82><0x91> (Dissociation Rate) | s⁻¹ | Rate at which the complex dissociates | Binding kinetics | |

| ITC | K<0xE1><0xB5><0x83> (Dissociation Constant) | M (e.g., µM) | Binding affinity | Thermodynamic basis of interaction |

| ΔH (Enthalpy Change) | kJ/mol | Heat change upon binding | Contribution of enthalpy to binding stability | |

| ΔS (Entropy Change) | J/mol·K | Entropy change upon binding | Contribution of entropy to binding stability | |

| n (Stoichiometry) | Molar ratio | Ratio of ligand to binding site | Binding stoichiometry |

Microscopic and Imaging Techniques for Visualizing 21-Hydroxy Deschloromometasone Furoate Localization and Subcellular Action

Microscopic and imaging techniques are employed to visualize the spatial distribution and cellular localization of compounds, providing insights into their mechanisms of action or cellular uptake. While specific imaging studies of 21-Hydroxy Deschloromometasone Furoate are not prevalent, these techniques are standard for studying drug distribution and cellular effects.

Fluorescence Microscopy and Confocal Microscopy: If 21-Hydroxy Deschloromometasone Furoate were labeled with a fluorescent tag or if it interacted with fluorescently tagged cellular components, these techniques could visualize its localization within cells or tissues. This is crucial for understanding how impurities might affect cellular processes or where they might accumulate.

Electron Microscopy (TEM, SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can provide ultra-structural details. TEM can visualize cellular organelles and the localization of compounds at the nanoscale, while SEM can reveal surface morphology. These are typically used in formulation studies or when detailed structural interactions at the cellular level are investigated. For instance, SEM has been used to examine the morphology of nanoparticle formulations containing Mometasone Furoate seejph.com.

Chromatographic and Electrophoretic Approaches for High-Resolution Analysis of 21-Hydroxy Deschloromometasone Furoate and its Metabolites

Chromatographic and electrophoretic methods are essential for separating, identifying, and quantifying 21-Hydroxy Deschloromometasone Furoate, particularly in complex pharmaceutical matrices or biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC, especially reversed-phase HPLC (RP-HPLC), is the workhorse for impurity profiling in the pharmaceutical industry. It allows for the separation of Mometasone Furoate from its related impurities, including 21-Hydroxy Deschloromometasone Furoate, based on differences in polarity and interaction with the stationary phase. HPLC methods are rigorously validated for specificity, linearity, accuracy, precision, and sensitivity, making them suitable for quality control and stability testing americanpharmaceuticalreview.comnih.govjocpr.comresearchgate.netdaicelpharmastandards.comresearchgate.netnih.govresearchgate.netresearchgate.net.

Supercritical Fluid Chromatography (SFC): SFC offers an orthogonal separation mechanism compared to RP-HPLC, providing complementary selectivity for resolving closely related impurities. SFC has been demonstrated as a valuable tool for the trace analysis of Mometasone Furoate impurities, often achieving faster separation times and improved resolution researchgate.netnih.gov.

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for qualitative analysis, purity checks, and as a preliminary screening tool. It can be employed for rapid assessment of impurity profiles.

Electrophoresis (e.g., Capillary Electrophoresis - CE): CE separates analytes based on their charge-to-size ratio in an electric field. While less commonly reported for steroid impurity analysis compared to HPLC, CE can offer high separation efficiency and is particularly useful for charged or polar compounds.

Chromatographic Performance Data for Mometasone Furoate Impurities

| Technique | Column Type | Mobile Phase Composition | Detection Wavelength (nm) | Typical Retention Time (min) | Purity Assessment |

| RP-HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile:Water (gradient/isocratic) with buffer/acid | 240-254 | Mometasone Furoate: ~5-10 min; Impurities: Variable | HPLC purity (e.g., ≥98%) |

| SFC | Packed Silica | CO₂:Methanol (with modifier) | UV | Mometasone Furoate: ~3-7 min; Impurities: Variable | Orthogonal selectivity, faster analysis |

| TLC | Silica Gel (e.g., F₂₅₄) | Various solvent systems (e.g., ethyl acetate/hexane) | UV (254 nm) | Qualitative assessment of separation | Visual purity check |

Note: Specific retention times for 21-Hydroxy Deschloromometasone Furoate would depend on the exact chromatographic conditions used.

Development of Novel Biosensors and Assays for 21-Hydroxy Deschloromometasone Furoate Detection and Activity Profiling

The development of sensitive and specific assays and biosensors is crucial for detecting and quantifying impurities at very low levels, as mandated by regulatory guidelines.

Enzyme-Linked Immunosorbent Assays (ELISA): ELISA-based assays can be developed using specific antibodies raised against 21-Hydroxy Deschloromometasone Furoate. These assays offer high sensitivity and throughput for detecting the impurity in various matrices.

Biosensors: Biosensors integrate a biological recognition element (e.g., antibody, aptamer, enzyme) with a transducer (e.g., electrochemical, optical, piezoelectric) to generate a measurable signal upon binding of the analyte. Novel biosensors could be designed for rapid, on-site detection or for high-throughput screening of pharmaceutical samples for the presence of 21-Hydroxy Deschloromometasone Furoate. Their development would focus on achieving high specificity and low limits of detection (LOD).

Structure Activity Relationship Sar and Structure Function Analysis of Unii Y6u3uye3fp

Identification of Key Structural Motifs in Unii-Y6U3uye3FP Essential for Biological Activity

This section would have focused on identifying the specific functional groups and structural arrangements within the this compound molecule that are critical for its interaction with biological targets.

Mapping Pharmacophores and Critical Interaction Hotspots of this compound

A pharmacophore model for this compound would have been detailed here, illustrating the three-dimensional arrangement of electronic and steric features necessary for its biological activity.

Rational Design Principles for this compound Analogues Based on SAR

Based on the Structure-Activity Relationship data, this subsection would have explored the principles guiding the rational design of new analogues of this compound with potentially improved potency, selectivity, or pharmacokinetic properties.

Crystallographic and Cryo-Electron Microscopy Studies of this compound-Target Complexes

This final section would have presented data from X-ray crystallography or cryo-electron microscopy studies, providing atomic-level insights into the binding of this compound to its biological target(s).

The creation of a scientifically accurate and informative article on this compound is contingent upon the future public disclosure of its chemical identity and associated research. As the scientific community continues its work and regulatory bodies update their public databases, the information required to populate the detailed outline provided may become available. Until then, this compound remains an uncharacterized entity in the public domain.

Future Trajectories and Unanswered Questions in Unii Y6u3uye3fp Research

Emerging Research Frontiers and Interdisciplinary Approaches for Unii-Y6U3uye3FP

The study of Mometasone Furoate EP Impurity H is moving beyond simple detection and quantification. Emerging research is focused on a deeper understanding of its chemical and physical properties and its potential biological impact. This requires a multidisciplinary approach, integrating advanced analytical chemistry with toxicology and computational modeling.

A significant frontier is the application of advanced analytical techniques for comprehensive impurity profiling. While High-Performance Liquid Chromatography (HPLC) is a standard method, techniques like Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) are being explored for their orthogonal selectivity and faster analysis times. researchgate.netepa.gov The development of such methods allows for a more complete separation and characterization of not only Impurity H but also other related substances in Mometasone Furoate.

Interdisciplinary approaches are crucial for this endeavor. The collaboration between analytical chemists, who develop and validate these sophisticated methods, and process chemists, who can use this information to optimize synthetic routes and minimize impurity formation, is essential. nih.govresearchgate.netnih.govmdpi.com Furthermore, toxicologists are needed to assess the potential risks associated with these impurities, even at trace levels.

| Research Frontier | Interdisciplinary Approach | Key Objectives |

| Advanced Impurity Profiling | Analytical Chemistry & Pharmaceutical Process Chemistry | To develop orthogonal and highly sensitive methods for the detection and quantification of Mometasone Furoate impurities. |

| Toxicological Assessment | Toxicology & Computational Chemistry | To evaluate the safety profile of Impurity H and predict potential adverse effects through in silico and in vitro models. |

| Process Optimization | Organic Chemistry & Chemical Engineering | To understand the formation pathways of Impurity H and modify synthetic processes to minimize its presence in the final API. |

Challenges and Methodological Advancements in this compound Research

A primary challenge in the study of Mometasone Furoate EP Impurity H is its presence at very low concentrations in the API. This necessitates the development of highly sensitive and selective analytical methods capable of detecting and quantifying these trace amounts accurately. researchgate.netepa.gov Co-elution with the main component or other impurities can also pose a significant analytical hurdle. researchgate.net

Methodological advancements are continuously being made to address these challenges. The development of stability-indicating HPLC methods is crucial for monitoring the formation of Impurity H and other degradation products over time. oup.comnih.gov These methods are validated according to stringent guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure their accuracy, precision, and reliability. nih.govresearchgate.netnih.govmdpi.com

Another significant advancement is the use of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the unambiguous identification of impurities. nih.govresearchgate.net These techniques provide not only retention time data but also mass spectral information, which is invaluable for structural elucidation.

| Challenge | Methodological Advancement | Impact on Research |

| Trace-level detection | Development of highly sensitive UHPSFC and HPLC-UV methods. researchgate.netepa.gov | Enables accurate quantification of Impurity H to ensure it remains below regulatory thresholds. |

| Co-elution with other compounds | Use of orthogonal analytical techniques and advanced column chemistries. | Provides a more complete and accurate impurity profile of the Mometasone Furoate API. |

| Structural elucidation | Application of hyphenated techniques like LC-MS. nih.govresearchgate.net | Confirms the identity of Impurity H and aids in the identification of unknown related substances. |

Translational Research Perspectives for this compound as Chemical Probes or Research Tools

The primary translational application of Mometasone Furoate EP Impurity H is its use as a reference standard and research tool in the pharmaceutical industry. The availability of pure, well-characterized Impurity H is essential for the validation of analytical methods used in quality control laboratories. nih.govresearchgate.netnih.govmdpi.com

As a research tool, this impurity is critical for several aspects of drug development and manufacturing:

Analytical Method Development: It serves as a benchmark for developing and validating new analytical methods to ensure they are capable of detecting and quantifying this specific impurity.

Process Chemistry: Understanding the formation of Impurity H can provide insights into the reaction mechanisms of the Mometasone Furoate synthesis, allowing for process optimization to minimize its formation. nih.govresearchgate.netnih.govmdpi.com

Toxicological Studies: The availability of isolated Impurity H allows for toxicological assessments to determine its potential biological activity and to establish safe limits in the final drug product. nih.govresearchgate.netnih.govmdpi.comscbt.com

While not a therapeutic agent itself, the study and application of Mometasone Furoate EP Impurity H as a research tool directly contribute to the safety and quality of Mometasone Furoate formulations, which is a critical aspect of translational medicine. The synthesis of this and other impurities on a larger scale is a key enabler for these translational research activities. nih.govresearchgate.netnih.govmdpi.com

Table of Compound Names

| UNII | Common Name |

| Y6U3UYE3FP | Mometasone Furoate EP Impurity H |

| N/A | Mometasone Furoate |

| N/A | 6-β-hydroxy-mometasone furoate |

| N/A | Mometasone |

| N/A | Eberconazole Nitrate |

| N/A | Formoterol Fumarate |

| N/A | Salicylic Acid |

| N/A | Calcipotriol |

| N/A | Hydroquinone |

| N/A | Tretinoin |

Q & A

Q. How can researchers optimize experimental design to minimize bias in studies on this compound?

- Methodological Answer : Implement blinding, randomization, and negative/positive controls. Use power analysis to determine sample sizes and pre-register protocols on platforms like Open Science Framework. Disclose all deviations in the final report to enhance credibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.